Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester
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Overview
Description
Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester is a complex organic compound with a unique structure that combines cyclopropyl, cyclohexyl, and carbamic acid ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl intermediate: This involves the reaction of cyclohexanone with an appropriate amine to form the cyclohexylamine derivative.
Introduction of the hydroxyethyl group: The cyclohexylamine derivative is then reacted with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Cyclopropylation: The hydroxyethyl-cyclohexylamine intermediate is then subjected to cyclopropylation using a cyclopropyl halide in the presence of a base.
Carbamate formation: Finally, the cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl] intermediate is reacted with tert-butyl chloroformate to form the desired carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl derivative.
Reduction: The cyclohexyl ring can be reduced to form a more saturated derivative.
Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives such as aldehydes or ketones.
Reduction: Formation of more saturated cyclohexyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and cyclopropyl groups may play a role in binding to these targets, while the carbamic acid ester functionality may be involved in the modulation of the target’s activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid methyl ester
- Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid ethyl ester
- Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid isopropyl ester
Uniqueness
Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can influence its chemical reactivity and biological activity. The cyclopropyl group also adds to its uniqueness by providing a strained ring system that can participate in various chemical reactions.
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-[2-(2-hydroxyethylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18(12-8-9-12)14-7-5-4-6-13(14)17-10-11-19/h12-14,17,19H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHIDKJEKGGRLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCCCC2NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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